molecular formula C26H21FO5 B11579905 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one

Cat. No.: B11579905
M. Wt: 432.4 g/mol
InChI Key: CBTSYEGKNRQTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Chromenone Moiety: The next step involves the formation of the chromenone structure. This can be done by reacting the benzodioxin derivative with appropriate reagents to introduce the chromenone moiety.

    Substitution Reactions: The final steps involve various substitution reactions to introduce the ethyl and 4-fluorophenylmethoxy groups. These reactions typically require specific reagents and conditions, such as the use of alkyl halides and base catalysts.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE include:

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE lies in its combination of the benzodioxin, chromenone, and fluorophenylmethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21FO5

Molecular Weight

432.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-fluorophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C26H21FO5/c1-2-17-11-20-24(13-23(17)31-14-16-3-6-19(27)7-4-16)32-15-21(26(20)28)18-5-8-22-25(12-18)30-10-9-29-22/h3-8,11-13,15H,2,9-10,14H2,1H3

InChI Key

CBTSYEGKNRQTQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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